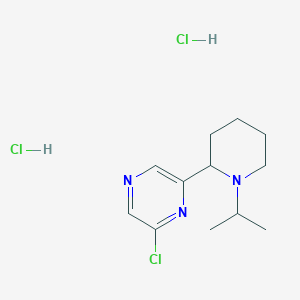

2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride

Description

Properties

IUPAC Name |

2-chloro-6-(1-propan-2-ylpiperidin-2-yl)pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3.2ClH/c1-9(2)16-6-4-3-5-11(16)10-7-14-8-12(13)15-10;;/h7-9,11H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXODYRAAQXBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCCC1C2=CN=CC(=N2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazine Core

The pyrazine ring is generally synthesized through condensation reactions involving suitable dicarbonyl compounds with hydrazines or analogous nucleophiles. For example:

Dicarbonyl compounds + hydrazine derivatives → Pyrazine derivatives

In particular, 3,6-dibromo- or 3,6-dichloropyrazine intermediates are common precursors, which are then selectively halogenated or substituted.

Halogenation and Chlorination

Chlorination at the 2-position of the pyrazine ring is achieved via electrophilic halogenation, often using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions:

| Reaction Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Chlorination of pyrazine | SOCl₂ or POCl₃ | Reflux, inert atmosphere | Selectively introduces Cl at 2-position |

Introduction of the Isopropylpiperidine Group

The attachment of the 1-isopropylpiperidin-2-yl moiety is typically achieved via nucleophilic substitution or coupling:

- Nucleophilic displacement of a leaving group (e.g., halogen) on the pyrazine ring with a piperidine derivative bearing the isopropyl group.

- Reductive amination or catalytic coupling methods can also be employed, especially when constructing the piperidine ring with the desired substitution pattern.

Salt Formation

Finally, the free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in an aqueous medium, ensuring the compound's stability and solubility.

Representative Preparation Protocols

Patent-Based Method (EP2027124NWB1)

This method involves the synthesis of pyrazine derivatives via general reaction schemes :

- Starting from 3,6-dibromo-pyrazine-2-carboxylic acid , intermediates are prepared through bromination and substitution.

- Amine displacement reactions introduce the piperidine moiety.

- Suzuki coupling reactions facilitate the attachment of aromatic groups.

- Final steps include Boc protection , deprotection, and salt formation.

Chlorination of 2,6-Dichloropyrazine

According to patent CN112358404A, a method involves:

- Starting with 3-chloro-5-methyl-4-nitroaniline , undergoing diazotization with sulfuric acid and sodium nitrite .

- Reduction of nitro groups with hypophosphorous acid and iron powder .

- Conversion to the target compound via one-pot reactions under mild conditions.

While this method is specific to 2-chloro-6-methylaniline , similar principles apply for the pyrazine derivative, where halogenation and substitution steps are key.

Data Tables Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazine ring synthesis | Hydrazine derivatives + Dicarbonyl | Ethanol / Water | Reflux | 70-85 | Cyclization step |

| Halogenation | SOCl₂ / POCl₃ | Inert atmosphere | Reflux | 75-90 | Selective at 2-position |

| Piperidine attachment | Piperidine derivative | DMF / DMSO | Room temp to 80°C | 60-80 | Nucleophilic substitution |

| Salt formation | HCl in water | Room temp | Quantitative | 95+ | Conversion to dihydrochloride |

Research Findings and Optimization

Recent research emphasizes mild reaction conditions and green chemistry principles :

- Use of water as a solvent reduces environmental impact.

- One-pot synthesis approaches minimize purification steps.

- Catalytic coupling reactions (e.g., Suzuki) improve yields and selectivity.

For example, a study demonstrated that diazotization followed by hypophosphorous acid reduction efficiently yields amino intermediates with high purity, which can then be transformed into the target compound.

Notes on Practical Considerations

- Reaction temperature control during diazotization (0–5°C) is critical to prevent side reactions.

- Excess reagents such as hypophosphorous acid and iron powder should be optimized to maximize yield while minimizing waste.

- Purification via recrystallization or chromatography ensures high purity of the final dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

Reduction: Reduction of the compound using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield oxidized derivatives of the compound.

Reduction: May yield reduced derivatives.

Substitution: May yield various substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride is primarily studied for its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit various biological activities, including:

- Antidepressant Activity : Some studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects.

- Antitumor Properties : Initial studies indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation as an anticancer agent.

Neurological Research

The piperidine component of the compound suggests potential applications in neurological research, particularly in the development of drugs targeting disorders such as anxiety and depression. The ability to modify neurotransmitter systems through such compounds is an area of active research.

Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows it to be utilized in various synthetic pathways, particularly in the development of new pharmaceuticals.

Case Study 1: Anticancer Activity

A study explored the effects of various pyrazine derivatives on cancer cell lines. The results indicated that this compound exhibited significant inhibitory effects on cell growth in specific cancer types, warranting further investigation into its mechanism of action and potential clinical applications.

Case Study 2: Neuropharmacology

Research involving piperidine derivatives has shown promise in modulating serotonin and norepinephrine levels in the brain. This suggests that this compound could be further evaluated for its potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to receptors: Interaction with specific receptors on cell surfaces.

Enzyme inhibition: Inhibition of key enzymes involved in various biological processes.

Signal transduction pathways: Modulation of signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

2-Chloro-6-(piperidin-1-yl)pyrazine (CAS: 343856-62-2)

- Structural Differences : Replaces the isopropylpiperidin-2-yl group with a simpler piperidin-1-yl substituent.

- Physicochemical Properties :

- Molecular Weight: ~214.7 g/mol (vs. higher for the dihydrochloride form of the target compound).

- Solubility: Likely lower in aqueous media due to the absence of a hydrochloride salt.

2-Chloro-6-(1-pyrrolidinyl)pyrazine (CAS: 1000339-30-9)

- Structural Differences : Substitutes the six-membered piperidine ring with a five-membered pyrrolidine.

- Impact on Activity : The smaller pyrrolidine ring may alter binding affinity due to reduced conformational flexibility and nitrogen positioning.

- Synthetic Accessibility : Pyrrolidine derivatives are often easier to synthesize but may exhibit faster metabolic clearance .

2-Chloro-6-(piperazin-1-yl)pyrazine

- Key Features : Contains a piperazine ring (two nitrogen atoms) instead of piperidine.

- Pharmacological Data: Patented by Merck & Co. for anorectic effects, suggesting serotonin or dopamine receptor modulation.

2-Methoxy-6-(piperazin-1-yl)pyrazine Dihydrochloride (EN300-27702754)

- Structural Modifications : Methoxy group replaces chlorine at position 2; piperazine is retained.

- Electronic Effects : Methoxy’s electron-donating nature may reduce electrophilicity, altering metabolic pathways (e.g., CYP450 oxidation).

- Salt Form : Dihydrochloride salt mirrors the target compound, suggesting comparable solubility profiles .

2-Chloro-6-(cyclohexyloxy)pyrazine (CAS: 1016681-36-9)

- Substituent Analysis : Cyclohexyloxy group introduces steric bulk and oxygen-based polarity.

- Pharmacokinetics : The oxygen atom may improve water solubility but reduce membrane permeability compared to the target compound’s nitrogen-rich substituent .

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |

|---|---|---|---|---|

| Target Compound | C12H18Cl2N4 | 305.2 | 1-Isopropylpiperidin-2-yl | Dihydrochloride |

| 2-Chloro-6-(piperidin-1-yl)pyrazine | C9H11ClN4 | 210.7 | Piperidin-1-yl | None |

| 2-Chloro-6-(1-pyrrolidinyl)pyrazine | C8H11ClN4 | 198.7 | Pyrrolidin-1-yl | None |

| 2-Methoxy-6-(piperazin-1-yl)pyrazine | C9H16Cl2N4O | 267.2 | Methoxy, Piperazin-1-yl | Dihydrochloride |

Research Findings and Critical Analysis

- Receptor Specificity : The isopropylpiperidin-2-yl group in the target compound may enhance binding to G-protein-coupled receptors (GPCRs) due to its three-dimensional bulk, unlike planar substituents like cyclohexyloxy .

- Metabolic Stability : Piperazine derivatives (e.g., 2-chloro-6-(piperazin-1-yl)pyrazine) are prone to N-oxidation, whereas the target compound’s piperidine group could offer improved metabolic resistance .

- Solubility vs. Bioavailability : The dihydrochloride salt improves solubility but may require formulation adjustments to balance ionization and membrane permeability .

Q & A

Q. What statistical methods address variability in biological replicate assays?

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.